molecular formula C16H19N3OS B4993071 4'-methyl-6-oxospiro[2,3,4,7-tetrahydropyrido[2,1-b][1,3]thiazine-8,1'-cyclohexane]-7,9-dicarbonitrile

4'-methyl-6-oxospiro[2,3,4,7-tetrahydropyrido[2,1-b][1,3]thiazine-8,1'-cyclohexane]-7,9-dicarbonitrile

Cat. No.: B4993071
M. Wt: 301.4 g/mol
InChI Key: BSXVRXXRUIFCFX-UHFFFAOYSA-N
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Description

4’-methyl-6-oxospiro[2,3,4,7-tetrahydropyrido[2,1-b][1,3]thiazine-8,1’-cyclohexane]-7,9-dicarbonitrile is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-methyl-6-oxospiro[2,3,4,7-tetrahydropyrido[2,1-b][1,3]thiazine-8,1’-cyclohexane]-7,9-dicarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

4’-methyl-6-oxospiro[2,3,4,7-tetrahydropyrido[2,1-b][1,3]thiazine-8,1’-cyclohexane]-7,9-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound.

Scientific Research Applications

4’-methyl-6-oxospiro[2,3,4,7-tetrahydropyrido[2,1-b][1,3]thiazine-8,1’-cyclohexane]-7,9-dicarbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4’-methyl-6-oxospiro[2,3,4,7-tetrahydropyrido[2,1-b][1,3]thiazine-8,1’-cyclohexane]-7,9-dicarbonitrile involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-methyl-6-oxospiro[2,3,4,7-tetrahydropyrido[2,1-b][1,3]thiazine-8,1’-cyclohexane]-7,9-dicarbonitrile is unique due to its spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4'-methyl-6-oxospiro[2,3,4,7-tetrahydropyrido[2,1-b][1,3]thiazine-8,1'-cyclohexane]-7,9-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-11-3-5-16(6-4-11)12(9-17)14(20)19-7-2-8-21-15(19)13(16)10-18/h11-12H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXVRXXRUIFCFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)C(C(=O)N3CCCSC3=C2C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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